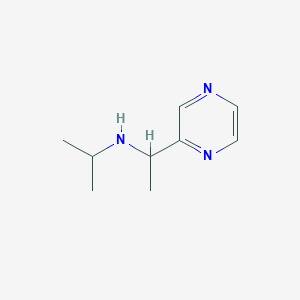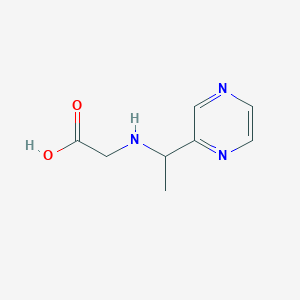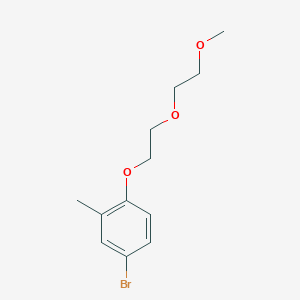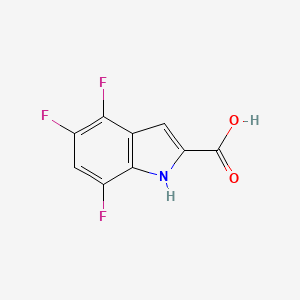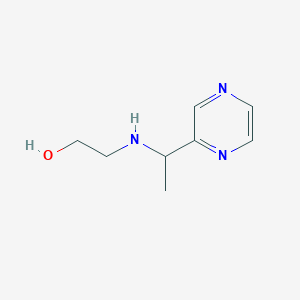
2-(1-Pyrazin-2-yl-ethylamino)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Pyrazin-2-yl-ethylamino)-ethanol is an organic compound that features a pyrazine ring attached to an ethylamino group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyrazin-2-yl-ethylamino)-ethanol typically involves the reaction of 1-pyrazin-2-yl-ethanone with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Pyrazin-2-yl-ethylamino)-ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
2-(1-Pyrazin-2-yl-ethylamino)-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(1-Pyrazin-2-yl-ethylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, while the ethanol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Pyrazin-2-yl-ethylamino)-acetic acid
- 2-[(1-Pyrazin-2-yl-ethylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
2-(1-Pyrazin-2-yl-ethylamino)-ethanol is unique due to its specific combination of a pyrazine ring and an ethanol moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(1-pyrazin-2-ylethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(10-4-5-12)8-6-9-2-3-11-8/h2-3,6-7,10,12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTBCPYICQFTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(4-Fluoro-3-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895496.png)
![[3-(2,6-Dichlorophenyl)isoxazol-5-yl]methanol](/img/structure/B7895506.png)
![[3-(4-Bromo-2-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7895508.png)
![[3-(2,3-Dichlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7895509.png)
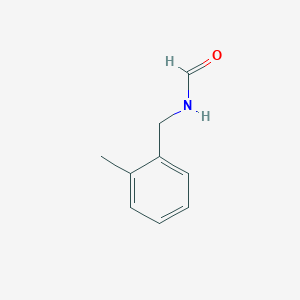
![(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7895529.png)
![(3R)-1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B7895531.png)
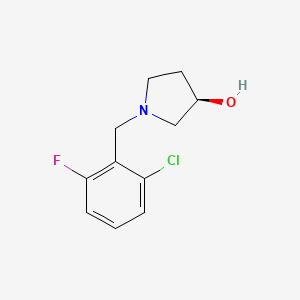
![(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B7895544.png)
![Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate](/img/structure/B7895552.png)
